N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine is a heterocyclic amine compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclization of hydrazones with alkynes or alkenes. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles under mild conditions . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, allows for high selectivity and yields . Additionally, the use of environmentally benign oxidation protocols, such as heating pyrazolines in DMSO under oxygen, is favored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly N-arylation, where aryl halides are introduced to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or oxygen in DMSO can be used as oxidizing agents.
Reduction: Reductive amination typically involves the use of reducing agents like sodium borohydride or hydrogen gas.
Substitution: Copper or palladium catalysts are commonly used for N-arylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. Pyrazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate receptor activity by interacting with receptor binding sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl, ethyl, and methyl groups on the pyrazole ring enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-butyl-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-7-11-10-9(3)8-13(5-2)12-10/h8H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
RAUWQMFCFFDEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN(C=C1C)CC |
Origin of Product |
United States |
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